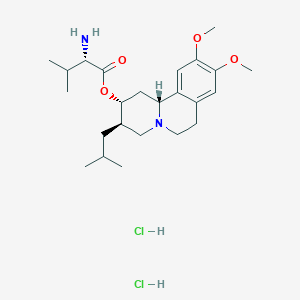
Valbenazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valbenazine dihydrochloride is a prodrug of [+]-α-dihydrotetrabenazine, which is an ester of the amino acid L-valine. It is primarily used as a vesicular monoamine transporter 2 (VMAT2) inhibitor. This compound is FDA-approved for the treatment of tardive dyskinesia and chorea associated with Huntington’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Valbenazine dihydrochloride is synthesized through a series of chemical reactions involving the esterification of [+]-α-dihydrotetrabenazine with L-valine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Valbenazine dihydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce [+]-α-dihydrotetrabenazine and L-valine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving its active metabolite, [+]-α-dihydrotetrabenazine.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its active metabolite, [+]-α-dihydrotetrabenazine, and other by-products depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Valbenazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study VMAT2 inhibition and its effects on monoamine neurotransmitter regulation.
Medicine: Clinically used to treat tardive dyskinesia and chorea associated with Huntington’s disease.
Wirkmechanismus
Valbenazine dihydrochloride exerts its effects by selectively inhibiting VMAT2, a transporter that regulates the uptake of monoamines from the cytoplasm into synaptic vesicles for storage and release. This inhibition leads to a reduction in the release of dopamine and other monoamines, thereby alleviating symptoms of tardive dyskinesia and chorea .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabenazine: An earlier VMAT2 inhibitor used for similar indications but with a different pharmacokinetic profile.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetics and reduced side effects.
Uniqueness
Valbenazine dihydrochloride is unique due to its selective inhibition of VMAT2 and its favorable pharmacokinetic properties, which result in fewer side effects and a more convenient dosing regimen compared to tetrabenazine and deutetrabenazine .
Eigenschaften
CAS-Nummer |
1639208-51-7 |
|---|---|
Molekularformel |
C24H40Cl2N2O4 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
InChI |
InChI=1S/C24H38N2O4.2ClH/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;;/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*1H/t17-,19-,20-,23+;;/m1../s1 |
InChI-Schlüssel |
PMSGGBFTMLDQAW-TZYFFPFWSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC.Cl.Cl |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


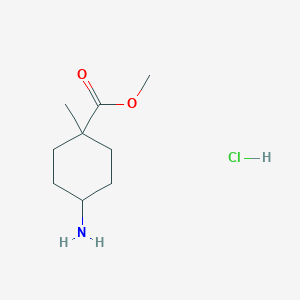
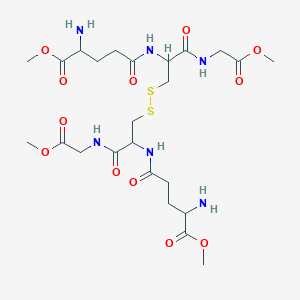
![Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12296189.png)
![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B12296191.png)
![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)
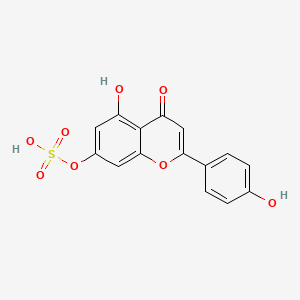
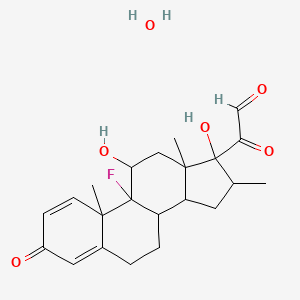

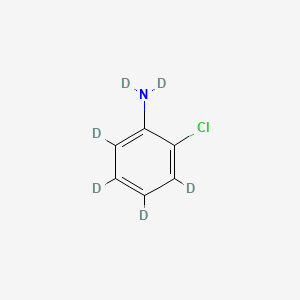

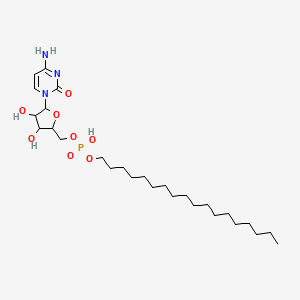
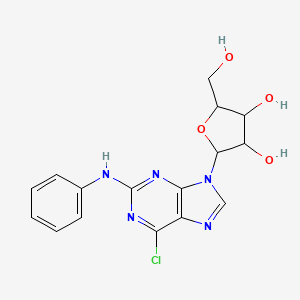
![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)
![17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)
